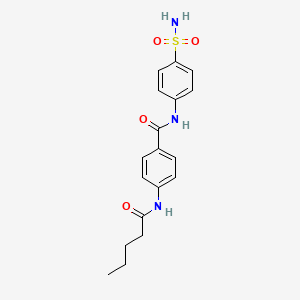![molecular formula C17H18ClN3O2 B4745516 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-PROPYLBENZAMIDE](/img/structure/B4745516.png)
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-PROPYLBENZAMIDE
Übersicht
Beschreibung
2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-PROPYLBENZAMIDE: is a chemical compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.724 g/mol It is a member of the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-PROPYLBENZAMIDE typically involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the intermediate 3-chloroanilinocarbonyl compound. This intermediate is then reacted with N1-propylbenzamide under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-PROPYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-PROPYLBENZAMIDE is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-PROPYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N,N-DIMETHYLBENZAMIDE
- 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N-ETHYLBENZAMIDE
Comparison: Compared to similar compounds, 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-PROPYLBENZAMIDE exhibits unique properties due to the presence of the propyl group. This structural difference can influence its reactivity, solubility, and biological activity. The propyl group may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)14-8-3-4-9-15(14)21-17(23)20-13-7-5-6-12(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWJDIKTNQSBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745452.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B4745453.png)
![1-BENZOYL-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4745469.png)
![3-cyclohexyl-N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745474.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4745483.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4745485.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4745497.png)


![3-[[5-(3-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B4745511.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4745514.png)
